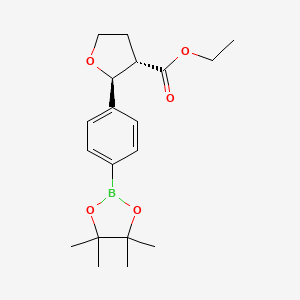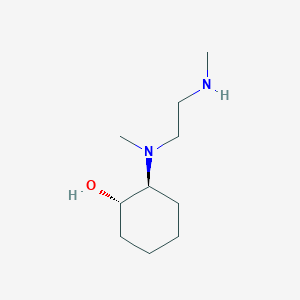
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrahydrothiophene ring, a hydroxy group, and an iminopyridinyl group, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing a thiol and an amine group, followed by oxidation to introduce the sulfone group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the iminopyridinyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism by which (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iminopyridinyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3R,4R)-3-Hydroxy-4-(4-aminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with an amine group instead of an imine.
(3R,4R)-3-Hydroxy-4-(4-methylpyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide: Similar structure but with a methyl group instead of an imine.
Uniqueness: The presence of the iminopyridinyl group in (3R,4R)-3-Hydroxy-4-(4-iminopyridin-1(4H)-yl)tetrahydrothiophene 1,1-dioxide provides unique chemical reactivity and biological interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
(3R,4R)-4-(4-iminopyridin-1-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H12N2O3S/c10-7-1-3-11(4-2-7)8-5-15(13,14)6-9(8)12/h1-4,8-10,12H,5-6H2/t8-,9-/m0/s1 |
Clé InChI |
NQNPLLJXMKUKGG-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CS1(=O)=O)O)N2C=CC(=N)C=C2 |
SMILES canonique |
C1C(C(CS1(=O)=O)O)N2C=CC(=N)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
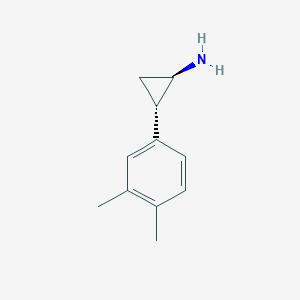
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
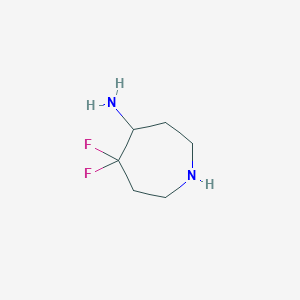

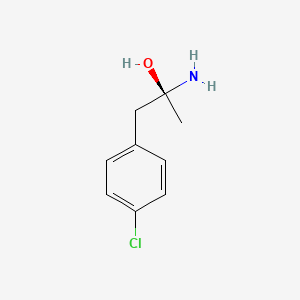
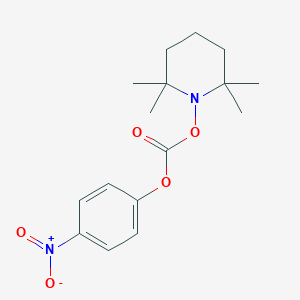
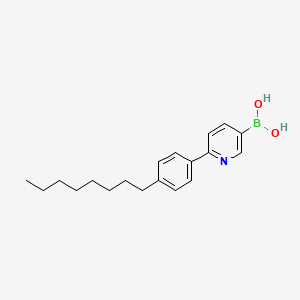

![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
